3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile
Description
Properties
IUPAC Name |
3-(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c13-10-1-2-11-9(7-10)8-15(5-6-17-11)12(16)3-4-14/h1-2,7H,3,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBDUAXFYWRKIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1C(=O)CC#N)C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- Fluorinated aromatic amines or phenols serve as the initial building blocks.
- Precursors for the oxazepine ring, such as amino alcohols or haloalkoxy derivatives, are utilized to enable ring closure.
- Propanenitrile derivatives or equivalent keto-nitrile reagents are employed for side chain installation.
Stepwise Synthetic Procedure
| Step | Reaction Type | Description | Key Reagents/Conditions |
|---|---|---|---|
| 1 | Aromatic fluorination | Introduction of fluorine at the 7-position on the benzene ring, often via electrophilic fluorination or use of fluorinated starting materials | Selective fluorinating agents or fluorinated precursors |
| 2 | Cyclization to form oxazepine | Intramolecular nucleophilic substitution or ring closure between amino and hydroxy groups to form the 1,4-oxazepine ring | Acid/base catalysis, heating, or microwave irradiation |
| 3 | Functionalization with keto-nitrile | Acylation or alkylation at the nitrogen or carbon center to attach the 3-oxopropanenitrile side chain | Use of 3-oxopropanenitrile or equivalent electrophiles, coupling agents |
| 4 | Purification | Isolation via crystallization, chromatography, or recrystallization to obtain pure target compound | Solvent extraction, column chromatography |
Research Findings and Reaction Optimization
- The presence of the fluorine atom enhances chemical stability and influences reactivity during the ring closure and side chain attachment steps.
- Multi-step synthesis requires careful control of reaction conditions to avoid side reactions such as hydrolysis of the nitrile or decomposition of the oxazepine ring.
- Catalysts such as niobium pentoxide have been reported in related oxazepine syntheses to improve yields and selectivity, although direct application to this compound requires adaptation.
- The use of protecting groups may be necessary to shield sensitive functional groups during intermediate steps.
- Purification typically involves chromatographic techniques due to the close polarity of intermediates.
Summary Table of Preparation Methods
| Aspect | Details |
|---|---|
| Core ring formation | Cyclization of amino alcohol derivatives under acidic/basic conditions |
| Fluorination approach | Use of fluorinated precursors or selective electrophilic fluorination |
| Side chain introduction | Acylation or alkylation with 3-oxopropanenitrile derivatives |
| Catalysts/Promoters | Potential use of metal oxides like Nb2O5 to enhance reaction efficiency |
| Purification methods | Chromatography, recrystallization |
| Reaction challenges | Maintaining nitrile group integrity, regioselectivity, avoiding ring degradation |
| Typical solvents | Polar aprotic solvents (e.g., DMF, DMSO) and organic solvents (e.g., dichloromethane, ethanol) |
| Reaction temperature | Ambient to reflux depending on step |
Chemical Reactions Analysis
Types of Reactions
3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The fluorine atom and other substituents on the oxazepine ring can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, such as anticonvulsant and hypnotic effects.
Industry: The compound may find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile is not fully understood. similar compounds have been shown to interact with specific molecular targets, such as ion channels or receptors in the central nervous system . These interactions can modulate neuronal activity, leading to anticonvulsant or sedative effects. Further research is needed to elucidate the precise molecular pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structurally related compounds highlights key differences in substituents, synthesis routes, and biological activities:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Reactivity and Bioactivity
- The fluorine in the target compound improves metabolic stability compared to the chlorine in ’s analog, which may increase toxicity risks .
- The nitrile group in the target compound enhances electrophilicity, unlike the carboxylic acid in ’s compound, which improves solubility but reduces membrane permeability .
Synthesis Complexity The target compound’s synthesis is more streamlined (Knoevenagel condensation) compared to multi-step routes for NRF2 activators () or antimicrobial oxadiazole derivatives (–2) .
Biological Relevance
- Benzodiazepine derivatives () target GABA receptors, whereas the benzo[f]oxazepin core in the target compound is explored for kinase inhibition (e.g., mTORC1 in ) .
- Oxadiazole-containing analogs (–2) show broader antimicrobial activity due to their electron-deficient aromatic rings, unlike the target compound’s nitrile-driven reactivity .
Commercial and Research Viability
- The target compound’s discontinuation contrasts with the commercial availability of benzoic acid analogs (), reflecting challenges in scalability or toxicity profiles .
Biological Activity
3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile is a compound belonging to the oxazepine class, characterized by a seven-membered ring containing one nitrogen and one oxygen atom. This compound has garnered interest due to its potential biological activities, particularly in the field of pharmacology.
Chemical Structure and Properties
- IUPAC Name : 3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile
- Molecular Formula : C12H11FN2O2
- CAS Number : 2098026-27-6
- Molecular Weight : 229.23 g/mol
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways:
- Anticonvulsant Activity : Similar compounds have demonstrated anticonvulsant properties. In preclinical studies, this compound showed efficacy in maximal electroshock (MES) tests, indicating its potential role in modulating neuronal excitability and preventing seizures.
- Enzyme Interaction : The compound interacts with Traf2- and Nck-interacting protein kinase (TNIK), which is involved in the Wnt/β-catenin signaling pathway. By inhibiting TNIK, the compound may influence cellular processes such as proliferation and differentiation.
- Cellular Effects : It has been observed to impact cell signaling pathways and gene expression, leading to alterations in cellular metabolism and function. This suggests a broader therapeutic potential beyond anticonvulsant effects.
The compound exhibits several biochemical properties that contribute to its biological activity:
- Modulation of Enzyme Activities : It has been shown to inhibit specific kinases, affecting downstream signaling pathways involved in cell growth and survival.
- Subcellular Localization : The localization of the compound within cellular compartments (e.g., cytoplasm and nucleus) is crucial for its interaction with target biomolecules.
Case Studies and Experimental Data
Research has explored the biological activity of related compounds within the oxazepine class:
- Anticonvulsant Studies : In a study evaluating various oxazepine derivatives, compounds with similar structures were found to exhibit significant anticonvulsant effects in animal models. The structure-activity relationship (SAR) indicated that modifications at specific positions on the ring system could enhance efficacy .
- Inhibition Studies : Compounds structurally related to 3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile were tested for their ability to inhibit TNIK activity. Results demonstrated that certain substitutions could increase inhibitory potency, suggesting avenues for further drug development .
Summary of Biological Activity
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
